1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine

VAP-1 Diabetic Macular Edema Amine Oxidase

This bifunctional heterocyclic building block provides a strategic, pre-validated scaffold for VAP-1 inhibitor programs. The pre-formed thiazole-imidazole linkage ensures regiochemical fidelity, eliminates complex synthetic steps, and accelerates structure-activity relationship studies. Procuring this specific intermediate reduces impurity risk and directly supports the development of high-potency leads for diabetic macular edema and inflammatory disease research.

Molecular Formula C7H8N4S
Molecular Weight 180.23 g/mol
Cat. No. B13316384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine
Molecular FormulaC7H8N4S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)N)CC2=CN=CS2
InChIInChI=1S/C7H8N4S/c8-7-10-1-2-11(7)4-6-3-9-5-12-6/h1-3,5H,4H2,(H2,8,10)
InChIKeyUXKNCOKGEMIUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine: Core Properties and Research-Grade Procurement Specifications


1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine (CAS: 1566222-19-2) is a heterocyclic organic compound composed of a 1,3-thiazole ring linked via a methylene bridge to a 1H-imidazol-2-amine moiety . With a molecular formula of C₇H₈N₄S and a molecular weight of 180.23 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the development of vascular adhesion protein-1 (VAP-1) inhibitors and other bioactive molecules . Its bifunctional structure, featuring both a primary aromatic amine and a thiazole group, enables diverse chemical derivatizations including acylation and alkylation, making it a strategic intermediate for lead optimization and structure-activity relationship (SAR) studies [1].

Why 1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine Cannot Be Simply Replaced by Generic Imidazol-2-amine or Thiazole Building Blocks


While both imidazole and thiazole building blocks are commercially available, 1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine offers a distinct structural advantage due to its pre-assembled heterocyclic framework. In VAP-1 inhibitor development, the NH of the imidazole moiety is critical for activity, and the thiazole ring's specific substitution pattern (5-ylmethyl) significantly influences binding potency [1]. Generic 1H-imidazol-2-amine (2-aminoimidazole) alone shows weak VAP-1 inhibition (IC₅₀ ≈ 100 μM) [2], whereas the incorporation of a thiazole moiety can enhance affinity by several orders of magnitude in optimized derivatives [3]. This pre-formed scaffold eliminates the need for complex synthetic steps to install the thiazole-imidazole linkage, ensuring consistent regiochemistry and reducing the risk of isomeric impurities that could compromise downstream biological assays. For researchers focused on VAP-1, LSD1, or tubulin-targeting programs, substituting this compound with simpler analogs may lead to significant loss of activity or require extensive re-optimization of synthetic routes [4].

1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine: Quantitative Differentiation vs. Closest Analogs and In-Class Alternatives


Enhanced VAP-1 Inhibitory Potential: Thiazole-Imidazole Conjugation Drives Potency Gains

The integration of a thiazole ring with a 1H-imidazol-2-amine core significantly enhances VAP-1 inhibitory activity compared to the parent 1H-imidazol-2-amine alone. While 1H-imidazol-2-amine (2-aminoimidazole) exhibits negligible VAP-1 inhibition (IC₅₀ = 100,000 nM), optimized thiazole-containing 1H-imidazol-2-amine derivatives achieve sub-micromolar potency. For instance, compound 37b, a close structural analog, displays a human VAP-1 IC₅₀ of 19 nM, representing a >5000-fold improvement over the unsubstituted core [1][2].

VAP-1 Diabetic Macular Edema Amine Oxidase

Scaffold-Dependent Anticancer Activity: Microtubule Destabilization vs. LSD1 Inhibition

2-Amino-1-thiazolyl imidazoles, a class to which 1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine belongs, have been shown to act as microtubule-destabilizing agents. A structurally related compound, 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (compound 2), inhibits tubulin polymerization, interacts with colchicine-binding sites, and causes G2/M cell cycle arrest in human gastric cancer cells [1]. In contrast, other 2-aminoimidazole derivatives, such as those in the DS-5272 series, target the p53-MDM2 interaction with distinct mechanisms [2]. This highlights the importance of precise substitution patterns on the imidazole and thiazole rings for directing biological activity. The target compound's 5-ylmethyl thiazole linkage provides a specific geometry that can be exploited to tune anticancer potency and selectivity, differentiating it from 4-ylmethyl or 2-ylmethyl thiazole analogs .

Anticancer Tubulin Polymerization Microtubule Destabilizer

Regioisomeric Specificity: 5-Ylmethyl vs. 4-Ylmethyl Thiazole Substitution

The position of the methylene bridge on the thiazole ring is a critical determinant of biological activity. 1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine features substitution at the 5-position of the thiazole, whereas the 4-ylmethyl isomer (CAS 2138521-31-8) is also commercially available . In VAP-1 inhibitor SAR studies, the 5-substituted thiazole derivatives consistently showed superior potency compared to other regioisomers, with compound 37b (containing a 5-substituted thiazole) achieving an IC₅₀ of 19 nM [1]. In contrast, the 4-ylmethyl analog may exhibit altered electronic distribution and steric presentation to the target enzyme, potentially leading to reduced binding affinity. This regioisomeric specificity underscores the importance of procuring the correct isomer for reproducible SAR studies.

SAR Regiochemistry Medicinal Chemistry

Chemical Stability and Synthetic Tractability: A Pre-Assembled Bifunctional Scaffold

1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine is supplied as a stable, free-flowing solid with a purity specification of ≥95% . This pre-assembled scaffold eliminates the need for multi-step synthesis of the thiazole-imidazole linkage, which often requires harsh conditions or sensitive coupling reagents. The primary amine on the imidazole ring is amenable to acylation, sulfonylation, and reductive amination, allowing for rapid diversification into amide or secondary amine derivatives [1]. In contrast, synthesizing similar bifunctional heterocycles from scratch can result in lower overall yields due to purification challenges and regioisomer formation. The compound's long-term storage recommendation (cool, dry place) further ensures batch-to-batch consistency in research settings.

Chemical Synthesis Building Block Derivatization

1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine: High-Value Application Scenarios for Scientific and Industrial Procurement


VAP-1 Inhibitor Lead Optimization and SAR Studies

This compound serves as a privileged intermediate for synthesizing novel vascular adhesion protein-1 (VAP-1) inhibitors targeting diabetic macular edema and inflammatory diseases. The thiazole-imidazole scaffold is essential for achieving potent VAP-1 inhibition, as demonstrated by compound 37b (human IC₅₀ = 19 nM) [1]. Researchers can leverage the primary amine for rapid diversification to explore structure-activity relationships and improve pharmacokinetic properties. Procuring this building block enables efficient parallel synthesis of focused libraries for hit-to-lead optimization.

Anticancer Drug Discovery Targeting Microtubule Dynamics

Based on the demonstrated anticancer activity of 2-amino-1-thiazolyl imidazoles, this compound can be used to develop novel microtubule-destabilizing agents [2]. The scaffold is known to interact with tubulin and induce cell cycle arrest, making it a valuable starting point for designing new chemotherapeutics. The 5-ylmethyl thiazole substitution may confer distinct binding properties compared to other regioisomers, offering a unique avenue for exploring tubulin-binding site interactions.

Chemical Biology Probe Development for Epigenetic Targets

Imidazole-thiazole conjugates have been implicated in modulating epigenetic enzymes such as lysine-specific demethylase 1 (LSD1) [3]. Although direct LSD1 inhibition data for this specific compound is limited, the core scaffold is a recognized chemotype for developing reversible LSD1 inhibitors. Procuring this compound allows for the synthesis of targeted probes to investigate LSD1 biology in cancer and other diseases.

Synthetic Methodology Development for Heterocyclic Coupling

The compound's bifunctional nature makes it an excellent substrate for developing new synthetic methodologies, such as transition metal-catalyzed cross-couplings or C-H functionalization reactions [4]. Its moderate molecular weight and heteroatom-rich structure provide a realistic yet challenging test case for optimizing reaction conditions, which can then be applied to more complex drug-like molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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